![molecular formula C18H14ClFN4O B2813268 2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097916-18-0](/img/structure/B2813268.png)
2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically involve providing the IUPAC name, molecular formula, and possibly a structural diagram of the molecule. The compound’s class or family, and its role or use, would also be described.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound. The results would provide information about the compound’s functional groups, stereochemistry, and molecular weight.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. The conditions, reagents, and products of these reactions would be described, and the mechanisms proposed.Physical And Chemical Properties Analysis
This would involve reporting properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as acidity or basicity, reactivity, and stereochemistry, would also be discussed.Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activity
Research has demonstrated the synthesis of novel derivatives related to the compound , with some showing significant anti-inflammatory activity. For instance, a study described the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, highlighting their potential anti-inflammatory properties (K. Sunder & Jayapal Maleraju, 2013).
Thrombin Inhibition
Another study on 2-(2-Chloro-6-fluorophenyl)acetamides explored their role as potent thrombin inhibitors, providing insight into the compound's potential therapeutic applications in blood clotting disorders (L. Lee et al., 2007).
Anti-Cancer Activity
Compounds with a similar structural framework have been investigated for their anti-cancer activity. A notable study synthesized novel fluoro-substituted benzo[b]pyran derivatives, showing promising anticancer activity against lung cancer cell lines, suggesting the potential utility of related compounds in cancer treatment (A. G. Hammam et al., 2005).
Crystal Structure Analysis
The crystal structures of related C,N-disubstituted acetamides were analyzed, contributing to the understanding of molecular interactions and structural stability in such compounds. This research provides valuable insights for designing new molecules with improved properties (B. Narayana et al., 2016).
Antioxidant and Antimicrobial Activities
Research on derivatives of the focal compound has also shown interesting biological activities, including antioxidant and antimicrobial properties. For example, the design and synthesis of 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide demonstrated significant DPPH radical scavenging activity, along with analgesic and anti-inflammatory effects, highlighting the multifaceted potential of these compounds (P. Nayak et al., 2014).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and environmental impact. Appropriate handling and disposal methods would also be described.
Direcciones Futuras
This would involve a discussion of the potential future applications and studies of the compound. This could include potential uses, necessary further testing, and possible modifications to improve its properties.
Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information may not be available. It’s always a good idea to consult a variety of sources and speak with experts when conducting this type of analysis.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O/c19-14-2-1-3-15(20)13(14)10-17(25)24-11-16-18(23-9-8-22-16)12-4-6-21-7-5-12/h1-9H,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUUBIYUWRBAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2813186.png)
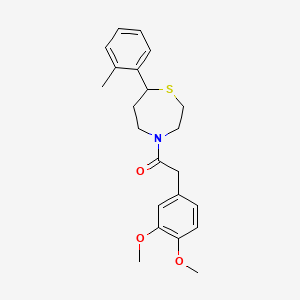
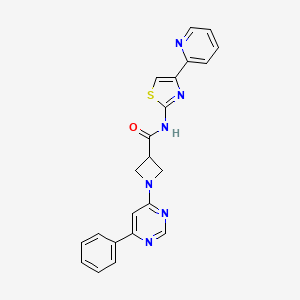
![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2813190.png)
![N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2813193.png)
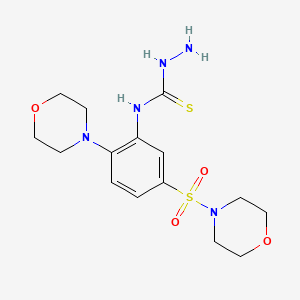
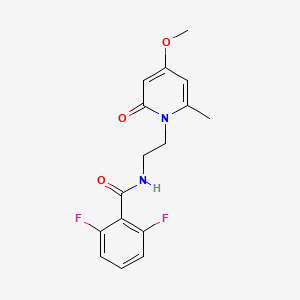
![3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2813198.png)
![3,6-dichloro-N-{2-[(pyrazin-2-yl)amino]ethyl}pyridine-2-carboxamide](/img/structure/B2813200.png)
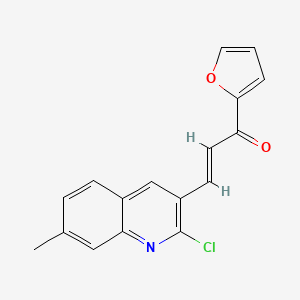
![[2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B2813205.png)
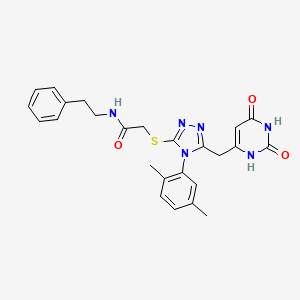
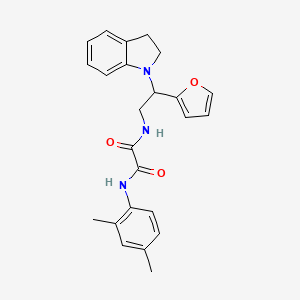
![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)